molecular formula C16H24N4O2 B2777318 1-(4-甲氧基苯甲基)-3-(2-(5-甲基-3-(噻吩-2-基)-1H-嘧啶-1-基)乙基)脲 CAS No. 353501-02-7

1-(4-甲氧基苯甲基)-3-(2-(5-甲基-3-(噻吩-2-基)-1H-嘧啶-1-基)乙基)脲

货号 B2777318
CAS 编号: 353501-02-7
分子量: 304.394
InChI 键: RKFTZIAMCCNALR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine (MNP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is an organonitrogen compound with a molecular formula of C11H17N3O2 and a molecular weight of 229.27 g/mol. MNP is a white crystalline powder with a melting point of 60-61 ˚C and a boiling point of 212 ˚C. It is soluble in water and ethanol, and is insoluble in diethyl ether and chloroform.

科学研究应用

可溶性环氧合酶抑制剂

1-甲基-4-(4-硝基-3-哌啶-1-基苯基)-哌嗪化合物已被探索为可溶性环氧合酶抑制剂,如一项涉及三嗪杂环作为高效力和 P450 选择性的关键官能团的研究中所见。这些化合物可作为体内研究的工具化合物,并已显示对血清生物标志物有影响,表明稳健的体内靶标参与和适用于各种疾病模型 (Thalji 等,2013)

多巴胺能配体

另一个应用涉及合成取代的哌嗪,用作绘制多巴胺 D2 受体的探针。已评估这些化合物对体外 D2DAR 的亲和力,并进行了对接分析和分子动力学模拟以确定它们与 D2DAR 的相互作用模式 (Penjišević 等,2016)

晶体结构分析

已分析了相关化合物(如 2,6-双[(4-甲基-1-哌嗪基)甲基]-4-硝基苯酚)的晶体结构。对这些化合物中哌嗪环的研究揭示了它们的构象和相互作用,这对于理解它们的化学行为和潜在应用至关重要 (Velmurugan 等,1994)

抗癌活性

这些化合物也因其潜在的抗癌活性而被研究。例如,带有哌嗪酰胺部分的特定 1,2,4-三嗪衍生物已显示出针对乳腺癌细胞的有希望的抗增殖作用,如使用 XTT 方法和流式细胞术分析等各种方法评估的那样 (Yurttaş 等,2014)

抗菌和生物膜抑制

已合成并研究了具有哌嗪连接基的新型化合物,以了解其体外抗菌和细胞毒性活性。一些衍生物已显示出显着的抗菌功效和生物膜抑制活性,表明它们在对抗细菌感染中具有潜在用途 (Mekky 等,2020)

抗白血病活性

已合成哌嗪衍生物并评估其抗增殖活性,特别是针对人类白血病细胞。哌嗪结构的变化导致具有显着抗癌作用的化合物,为潜在的抗白血病剂提供了途径 (Vinaya 等,2011)

属性

IUPAC Name

1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTZIAMCCNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(5-Fluoro-2-nitro-phenyl)-piperidine (100 mg, 0.44 mmol) was treated with N-methylpiperizine (3 mL) and heated to 80° C. overnight. The reaction was diluted with EtOAc (10 mL), washed with water (2×10 mL), dried (Na2SO4) and concentrated in vacuo to afford 118 mg (88%) of 1-methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine as an oil. The 1-methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine (22 mg, 0.07 mmol) was stirred with 13 mg 5% Pd—C in 1 mL of MeOH under H2 for 2 h. The mixture was filtered through SiO2, eluting with 10% MeOH—CHCl3, and the solvent was concentrated in vacuo to give 17 mg (86%) of the title compound as a white solid. Mass spectrum (ESI, m/z): Calcd. for C16H26N4, 275.22 (M+H), found 275.2.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 350 mg (1.45 mmol) of 1-(5-chloro-2-nitro-phenyl)-piperidine (as prepared in Example 4, step (a)) and 482 μL (4.35 mmol) of 1-methylpiperazine was heated in a sealed vial at 138° C. for 30 h. The mixture was cooled and poured into 60 mL of water and extracted with EtOAc (2×20 mL). The combined extracts were washed with brine (30 mL), dried (Na2SO4) and concentrated in vacuo to afford 436 mg (99%) of the title compound as a yellow resin: Mass spectrum (ESI, m/z): Calcd. for C16H24N4O2, 305.2 (M+H), found 305.2.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
482 μL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
99%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。